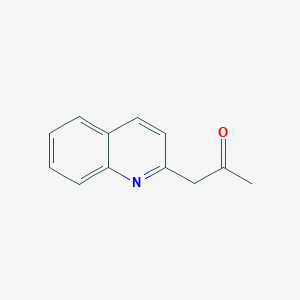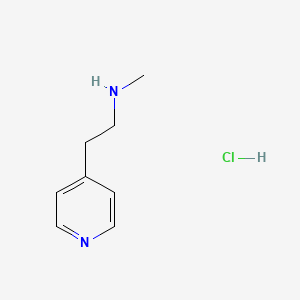
1,3,3-三甲基-1,2,3,4-四氢异喹啉盐酸盐
描述
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1609400-78-3. It has a molecular weight of 211.73 and its IUPAC name is 1,3,3-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives has been a topic of interest in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with three methyl groups attached . The InChI code for this compound is 1S/C12H17N.ClH/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 211.73 .科学研究应用
1. 人肝和肠黏膜中的硫酸化作用
Pacifici 等人 (1997) 的一项研究发现,1,2,3,4-四氢异喹啉 (TIQ) 在人肝和肠黏膜中都会发生硫酸化作用。这一过程在不同个体之间差异很大,表明在涉及 TIQ 的治疗中采用个性化医疗方法的潜力。
2. 在帕金森病中的作用
研究已将四氢异喹啉衍生物与帕金森病联系起来。例如,Moser 等人 (2005) 的一项研究指出,帕金森病患者出现视觉幻觉时,TIQ 衍生物 salsolinol 的水平升高。这表明 TIQ 衍生物可能在帕金森病的发病机制或进展中发挥作用。
3. 与饮酒的相互作用
Collins 等人 (1979) 研究了 TIQ 衍生物与酒精的相互作用,观察到酗酒者在饮酒后这些化合物的排泄量增加 (Collins 等,1979)。这项研究可能对理解酒精成瘾中涉及的生物途径有影响。
4. 在癌症治疗中的潜力
Ryan 等人 (2001) 对一种四氢异喹啉生物碱 ET-743 在患有实体瘤的患者中的 I 期研究显示,该药物有望成为一种新的抗癌药物。这项研究表明,ET-743 与 DNA 结合,可能成为治疗癌症的潜在药物。
5. 在神经系统疾病中的诊断效用
Antkiewicz-Michaluk 等人 (1997) 发现,脑脊液中 salsolinol 的浓度与帕金森病中的痴呆有关,表明其作为诊断标志物的潜力 (Antkiewicz-Michaluk 等,1997)。
6. 在人类中的药代动力学和代谢
Dingemanse 等人 (2013) 研究了四氢异喹啉衍生物阿尔莫瑞坦的药代动力学特性。这项研究提供了对代谢途径、消除以及此类化合物在人类治疗中的潜在应用的见解。
未来方向
作用机制
Target of Action
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinolines family Tetrahydroisoquinolines (thiq) based compounds have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that thiq based compounds may play an essential role in neuroprotection, potentially through mechanisms such as mao inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .
Biochemical Pathways
It is known that thiq based compounds can affect dopamine metabolism , which suggests that they may influence the dopaminergic pathways in the brain.
Result of Action
It is suggested that thiq, a related compound, may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered thiq in high doses .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of specific enantiomers .
生化分析
Biochemical Properties
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This interaction can lead to the inhibition of MAO activity, resulting in increased levels of these neurotransmitters in the brain. Additionally, 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . In addition, it can modulate the expression of genes involved in neuroprotection and neuroinflammation, potentially offering therapeutic benefits for neurodegenerative disorders . Furthermore, 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with monoamine oxidase (MAO) leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters . Additionally, 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can have sustained effects on cellular function, including neuroprotection and modulation of neurotransmitter levels .
Dosage Effects in Animal Models
The effects of 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, enhancing cognitive function and reducing neuroinflammation . At higher doses, it can lead to toxic effects, including neuronal damage and behavioral changes . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
属性
IUPAC Name |
1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZWGTBRGQQDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CC(N1)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609400-78-3 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B3059938.png)

![2-[1-(phenethylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B3059942.png)
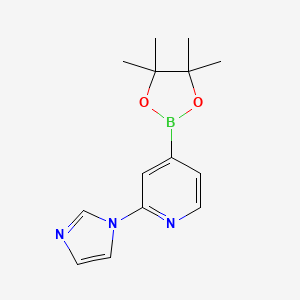
![cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3059946.png)
![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)
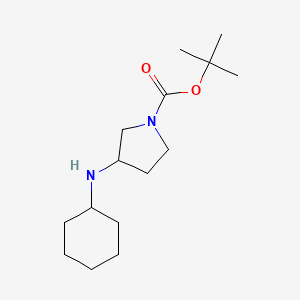
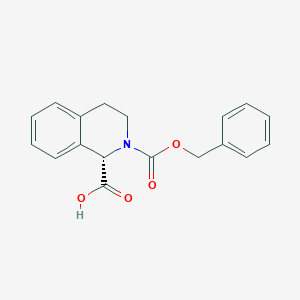

![3-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B3059954.png)

